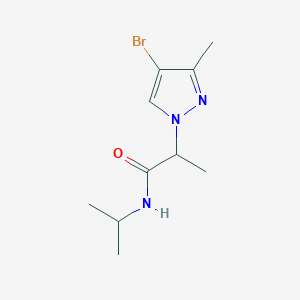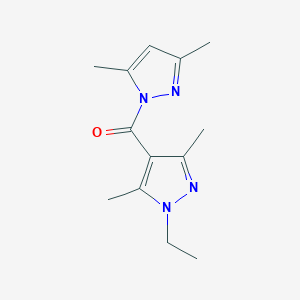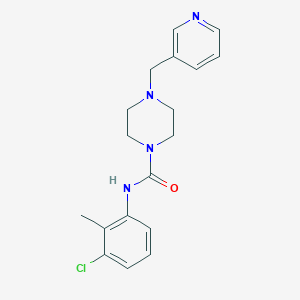
2-(azepan-1-yl)-N-(3-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(azepan-1-yl)-N-(3-chlorophenyl)acetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of an azepane ring, a chlorophenyl group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-yl)-N-(3-chlorophenyl)acetamide typically involves the reaction of 3-chloroaniline with 2-bromoacetyl bromide to form an intermediate, which is then reacted with azepane to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(azepan-1-yl)-N-(3-chlorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(azepan-1-yl)-N-(3-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-(azepan-1-yl)-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication or protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(azepan-1-yl)-2-(3-chlorophenyl)acetic acid
- 1-(azepan-1-yl)-2-[(3-chlorophenyl)amino]ethan-1-one
- 2-azepan-1-yl-2-(3-chlorophenyl)ethanamine
Uniqueness
2-(azepan-1-yl)-N-(3-chlorophenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H19ClN2O |
|---|---|
Poids moléculaire |
266.76 g/mol |
Nom IUPAC |
2-(azepan-1-yl)-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C14H19ClN2O/c15-12-6-5-7-13(10-12)16-14(18)11-17-8-3-1-2-4-9-17/h5-7,10H,1-4,8-9,11H2,(H,16,18) |
Clé InChI |
GXJWWHBCLZYWLG-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)CC(=O)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B14930814.png)
![[5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](pyrrolidin-1-yl)methanone](/img/structure/B14930827.png)
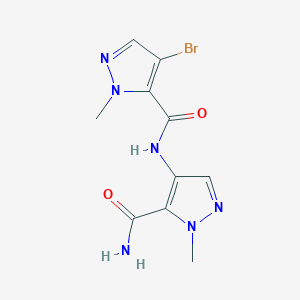
![N-[2-(dimethylamino)ethyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B14930846.png)
![2-[(4-nitrophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14930849.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenylacetamide](/img/structure/B14930853.png)
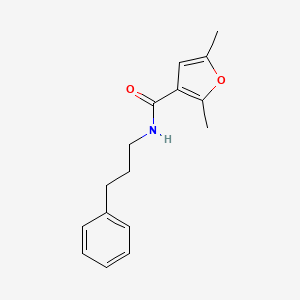
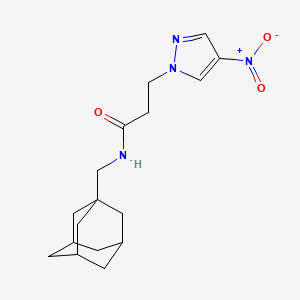

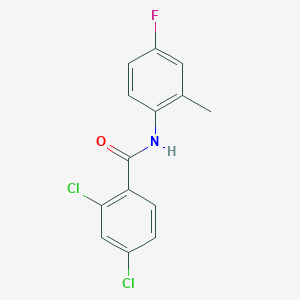
![1-Methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide](/img/structure/B14930884.png)
